molecular formula C20H21N3O2 B1663896 1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine CAS No. 773852-25-8

1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B1663896
CAS RN: 773852-25-8
M. Wt: 335.4 g/mol
InChI Key: MCVWPJZBARCDLJ-UHFFFAOYSA-N
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Description

103D5R is a novel small-molecule inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α). This compound has gained significant attention due to its ability to decrease HIF-1α protein levels, which are often elevated in hypoxic conditions such as those found in solid tumors. By inhibiting HIF-1α, 103D5R can potentially disrupt the adaptive responses of cancer cells to low oxygen levels, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 103D5R involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzopyran core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 103D5R would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

103D5R undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the benzopyran core, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

103D5R exerts its effects by inhibiting the synthesis of HIF-1α protein. It does this by blocking the translation of HIF-1α mRNA, thereby reducing the levels of HIF-1α protein in cells. This inhibition prevents the activation of HIF-1 target genes, which are involved in various adaptive responses to hypoxia, such as angiogenesis and metabolic reprogramming .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 103D5R

103D5R is unique in its ability to selectively inhibit HIF-1α protein synthesis without affecting the levels of other proteins. This selective inhibition makes it a valuable tool for studying the HIF-1α pathway and its role in cancer biology. Additionally, its effectiveness under both normoxic and hypoxic conditions highlights its potential as a therapeutic agent .

properties

CAS RN

773852-25-8

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[1-(5-methoxy-2,2-dimethylchromen-6-yl)ethyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H21N3O2/c1-13(23-12-22-19-16(23)6-5-11-21-19)14-7-8-17-15(18(14)24-4)9-10-20(2,3)25-17/h5-13H,1-4H3

InChI Key

MCVWPJZBARCDLJ-UHFFFAOYSA-N

SMILES

CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4

Canonical SMILES

CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

103D5R;  103 103 5;  103-103-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine

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